Cas no 886941-36-2 (3-methanesulfonyl-N-(4-methoxy-1,3-benzothiazol-2-yl)-N-(pyridin-2-yl)methylbenzamide)

3-Methanesulfonyl-N-(4-methoxy-1,3-benzothiazol-2-yl)-N-(pyridin-2-yl)methylbenzamide is a structurally complex benzothiazole derivative with potential applications in medicinal chemistry and pharmaceutical research. Its key features include a methanesulfonyl group, which may enhance metabolic stability, and a benzothiazole-pyridine hybrid scaffold, offering opportunities for targeted biological interactions. The presence of a methoxy substituent on the benzothiazole ring could influence electronic properties and binding affinity. This compound is of interest for its potential as a kinase inhibitor or modulator of protein-protein interactions due to its multi-heterocyclic architecture. Its well-defined molecular structure makes it suitable for structure-activity relationship studies in drug discovery programs.
3-methanesulfonyl-N-(4-methoxy-1,3-benzothiazol-2-yl)-N-(pyridin-2-yl)methylbenzamide structure
886941-36-2 structure
Product Name:3-methanesulfonyl-N-(4-methoxy-1,3-benzothiazol-2-yl)-N-(pyridin-2-yl)methylbenzamide
CAS No:886941-36-2
MF:C22H19N3O4S2
MW:453.533962488174
CID:5477765
Update Time:2025-06-03

3-methanesulfonyl-N-(4-methoxy-1,3-benzothiazol-2-yl)-N-(pyridin-2-yl)methylbenzamide Chemical and Physical Properties

Names and Identifiers

    • N-(4-methoxy-1,3-benzothiazol-2-yl)-3-methylsulfonyl-N-(pyridin-2-ylmethyl)benzamide
    • 3-methanesulfonyl-N-(4-methoxy-1,3-benzothiazol-2-yl)-N-(pyridin-2-yl)methylbenzamide
    • Inchi: 1S/C22H19N3O4S2/c1-29-18-10-6-11-19-20(18)24-22(30-19)25(14-16-8-3-4-12-23-16)21(26)15-7-5-9-17(13-15)31(2,27)28/h3-13H,14H2,1-2H3
    • InChI Key: QIOCGMYBYNHCKB-UHFFFAOYSA-N
    • SMILES: C(N(C1=NC2=C(OC)C=CC=C2S1)CC1=NC=CC=C1)(=O)C1=CC=CC(S(C)(=O)=O)=C1

3-methanesulfonyl-N-(4-methoxy-1,3-benzothiazol-2-yl)-N-(pyridin-2-yl)methylbenzamide Pricemore >>

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Additional information on 3-methanesulfonyl-N-(4-methoxy-1,3-benzothiazol-2-yl)-N-(pyridin-2-yl)methylbenzamide

Research Brief on 3-methanesulfonyl-N-(4-methoxy-1,3-benzothiazol-2-yl)-N-(pyridin-2-yl)methylbenzamide (CAS: 886941-36-2)

Recent studies on the compound 3-methanesulfonyl-N-(4-methoxy-1,3-benzothiazol-2-yl)-N-(pyridin-2-yl)methylbenzamide (CAS: 886941-36-2) have highlighted its potential as a promising candidate in the field of chemical biology and medicinal chemistry. This molecule, characterized by its unique benzothiazole and pyridine moieties, has been investigated for its pharmacological properties, particularly in the context of enzyme inhibition and targeted therapy. The compound's structural complexity and functional groups suggest a high degree of specificity, making it a subject of interest for researchers exploring novel therapeutic agents.

One of the key areas of focus in recent research has been the compound's interaction with specific biological targets. Preliminary in vitro studies have demonstrated its efficacy in modulating enzymatic activity, particularly in pathways associated with inflammatory responses and cellular proliferation. The methanesulfonyl group, in conjunction with the benzothiazole and pyridine rings, appears to play a critical role in binding affinity and selectivity. These findings are supported by molecular docking simulations, which reveal favorable binding energies and interactions with active sites of target proteins.

Further investigations into the pharmacokinetic properties of 3-methanesulfonyl-N-(4-methoxy-1,3-benzothiazol-2-yl)-N-(pyridin-2-yl)methylbenzamide have provided insights into its metabolic stability and bioavailability. Studies using human liver microsomes and plasma protein binding assays indicate moderate metabolic stability, with potential for optimization through structural modifications. Researchers have also explored the compound's solubility and permeability, which are crucial factors for its development as an oral therapeutic agent. These studies underscore the importance of balancing lipophilicity and hydrophilicity to enhance drug-like properties.

In addition to its pharmacological potential, recent synthetic approaches to 3-methanesulfonyl-N-(4-methoxy-1,3-benzothiazol-2-yl)-N-(pyridin-2-yl)methylbenzamide have been refined to improve yield and purity. Novel catalytic methods and green chemistry techniques have been employed to streamline the synthesis, reducing the use of hazardous reagents and minimizing waste. These advancements not only facilitate large-scale production but also align with the growing emphasis on sustainable practices in pharmaceutical manufacturing.

Despite these promising developments, challenges remain in the clinical translation of this compound. Toxicity profiles and off-target effects are areas requiring further investigation, as preliminary data suggest the need for dose optimization to mitigate adverse effects. Ongoing research aims to address these issues through structure-activity relationship (SAR) studies and in vivo models. Collaborative efforts between academia and industry are expected to accelerate the progression of this compound from bench to bedside.

In conclusion, 3-methanesulfonyl-N-(4-methoxy-1,3-benzothiazol-2-yl)-N-(pyridin-2-yl)methylbenzamide represents a compelling area of research in chemical biology and drug discovery. Its unique structural features and promising biological activity warrant continued exploration, with the potential to yield innovative therapeutics for a range of diseases. Future studies will likely focus on optimizing its pharmacological profile and advancing it through preclinical and clinical stages.

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